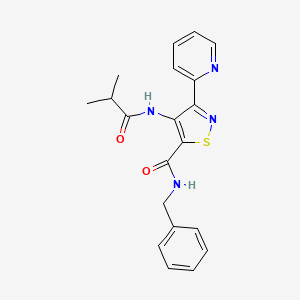
N-benzyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide” is a complex organic compound. It contains several functional groups including an isothiazole ring, a pyridine ring, an amide group, and a benzyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isothiazole and pyridine rings suggests that this compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group could participate in hydrolysis reactions, and the isothiazole ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isothiazole and pyridine rings could affect its solubility and stability .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has led to the development of new compounds based on the thiazole and pyrazole derivatives, demonstrating significant antimicrobial properties. For instance, Gouda et al. (2010) synthesized a series of compounds evaluated for their antimicrobial activities, some of which exhibited promising results. This highlights the potential of N-benzyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide derivatives in contributing to the development of new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Molecular Design for Drug Discovery
In the realm of drug discovery, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing the chemical's role in developing new cancer treatments. This research underscores the importance of N-benzyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide derivatives in targeting specific pathways for therapeutic intervention (Borzilleri et al., 2006).
Novel Synthesis Approaches
Innovative synthetic approaches have been explored to develop new derivatives of N-benzyl-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide, enhancing the molecular diversity and potential applications of these compounds. For example, Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of certain pyrazole compounds, providing a foundation for further chemical modifications and applications in various biological activities (Yıldırım, Kandemirli, & Demir, 2005).
Prediction of Biological Activity
The prediction of biological activity based on chemical structure is another crucial application area. Kharchenko, Detistov, and Orlov (2008) synthesized novel compounds and utilized prediction tools to assess their biological activities, demonstrating the integration of computational and experimental methodologies in drug development (Kharchenko, Detistov, & Orlov, 2008).
将来の方向性
特性
IUPAC Name |
N-benzyl-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13(2)19(25)23-17-16(15-10-6-7-11-21-15)24-27-18(17)20(26)22-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSDRVQNPFKIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine](/img/structure/B2589520.png)
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)
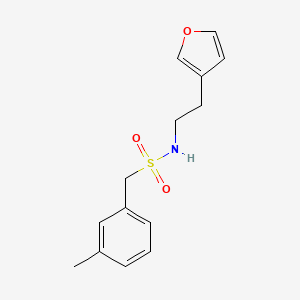

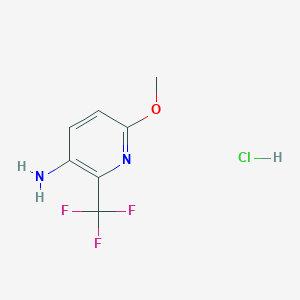

![4-Fluoro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2589531.png)
![3-Cyclopropyl-6-[3-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridazine](/img/structure/B2589532.png)
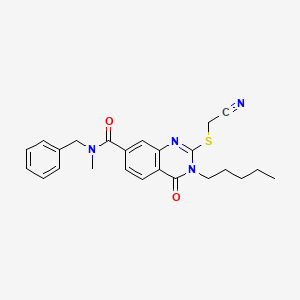
![1-ethyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2589534.png)
![2-Chloro-N-ethyl-N-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2589535.png)

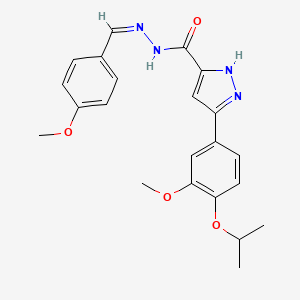
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2589540.png)